4-cyanophenyl N,N-dimethylsulfamate
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Overview
Description
4-Cyanophenyl N,N-dimethylsulfamate is an organic compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol. It is known for its unique chemical structure, which includes a cyanophenyl group and a dimethylsulfamate group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-cyanophenyl N,N-dimethylsulfamate typically involves the reaction of 4-cyanophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Cyanophenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-cyanophenol and N,N-dimethylsulfamic acid.
Scientific Research Applications
4-Cyanophenyl N,N-dimethylsulfamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyanophenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. The cyanophenyl group can interact with aromatic systems, while the dimethylsulfamate group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
4-Cyanophenyl N,N-dimethylsulfamate can be compared with other similar compounds, such as:
4-Cyanophenyl N,N-dimethylsulfamide: Similar structure but with an amide group instead of a sulfamate group.
4-Cyanophenyl N,N-dimethylcarbamate: Contains a carbamate group instead of a sulfamate group.
4-Cyanophenyl N,N-dimethylphosphonate: Features a phosphonate group in place of the sulfamate group.
Properties
IUPAC Name |
(4-cyanophenyl) N,N-dimethylsulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYKIXBOCPVDNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372347 |
Source
|
Record name | 4-Cyanophenyl dimethylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164648-84-4 |
Source
|
Record name | 4-Cyanophenyl dimethylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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